cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester
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Overview
Description
cis-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester: is an organic compound with the molecular formula C12H18O4. It is a diethyl ester derivative of cis-4-cyclohexene-1,2-dicarboxylic acid. This compound is known for its unique structural properties, which include a cyclohexene ring with two carboxylic acid ester groups in the cis configuration. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-4-cyclohexene-1,2-dicarboxylic acid diethyl ester typically involves a Diels-Alder reaction. This reaction combines a diene, such as 1,3-butadiene, with a dienophile, such as maleic anhydride, to form the cyclohexene ring. The reaction is carried out under reflux conditions in the presence of a solvent like xylene. The resulting product is then hydrolyzed to form cis-4-cyclohexene-1,2-dicarboxylic acid, which is subsequently esterified with ethanol to produce the diethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and bromine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: cis-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: cis-4-Cyclohexene-1,2-dicarboxylic alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in Diels-Alder reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cis-4-cyclohexene-1,2-dicarboxylic acid diethyl ester involves its interaction with various molecular targets. The compound can undergo hydrolysis to release the active diacid form, which can then participate in further chemical reactions. The cyclohexene ring structure allows for specific interactions with enzymes and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- Maleic anhydride
- Dimethyl 4-cyclohexene-1,2-dicarboxylate
- cis-4-Cyclohexene-1,2-dicarboxylic anhydride
Comparison: cis-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups and cis configuration, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications .
Properties
CAS No. |
4841-85-4 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
OWVOHDKOANTMJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC |
4841-85-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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